molecular formula C18H18F2N2O2 B2753455 2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034314-95-7

2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2753455
CAS No.: 2034314-95-7
M. Wt: 332.351
InChI Key: RFQJDURHHRKCDC-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a difluorophenyl group and a pyridinylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with a halogenated pyridine derivative under basic conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of a difluorobenzene derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the difluorophenyl group. This is typically achieved through a nucleophilic aromatic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the difluorophenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst loading, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ethanone group.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine and pyridine moieties can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with a pyridin-3-yloxy group.

    2-(2,4-Difluorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone: Similar structure but with a pyridin-2-yloxy group.

Uniqueness

2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is unique due to the specific positioning of the pyridin-4-yloxy group, which can influence its binding properties and biological activity. The presence of the difluorophenyl group also imparts distinct chemical reactivity and stability compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c19-14-2-1-13(17(20)12-14)11-18(23)22-9-5-16(6-10-22)24-15-3-7-21-8-4-15/h1-4,7-8,12,16H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQJDURHHRKCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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